Methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with an oxazole moiety and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with an oxazole derivative in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole and pyrazole derivatives.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products:
- Oxidized derivatives with modified oxazole and pyrazole rings.
- Reduced alcohol derivatives.
- Substituted oxazole derivatives with various functional groups.
Scientific Research Applications
Methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of agrochemicals and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The oxazole and pyrazole rings contribute to its binding affinity and specificity.
Comparison with Similar Compounds
- Methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate
- Ethyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate
- Propyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate
Comparison: this compound is unique due to its specific ester group, which influences its solubility and reactivity. Compared to its ethyl and propyl analogs, the methyl ester exhibits different pharmacokinetic properties, such as absorption and metabolism rates. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and agrochemicals.
Properties
IUPAC Name |
methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-6-8(10(14)15-3)9(13(2)12-6)7-4-5-11-16-7/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZIMKIVUPANPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)OC)C2=CC=NO2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372540 |
Source
|
Record name | Methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-14-2 |
Source
|
Record name | Methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.